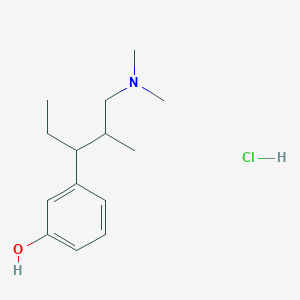

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride

Descripción general

Descripción

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride is an organic compound that features both phenol and amine functional groups It is a derivative of phenol, where the phenol ring is substituted with a dimethylamino group and a methylpentyl chain

Métodos De Preparación

The synthesis of 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride typically involves multiple steps. One common method starts with the reaction of meta-hydroxyacetophenone with dimethylamine in the presence of a reducing agent. This reaction forms the intermediate 3-(1-(Dimethylamino)ethyl)phenol, which is then further reacted with 2-methylpentan-3-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .

Análisis De Reacciones Químicas

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Aplicaciones Científicas De Investigación

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride involves its interaction with specific molecular targets. It is believed to act on the central nervous system by modulating neurotransmitter levels. The compound may inhibit the reuptake of neurotransmitters like norepinephrine and serotonin, leading to increased levels of these chemicals in the synaptic cleft. This action can result in analgesic and mood-enhancing effects .

Comparación Con Compuestos Similares

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride can be compared with other similar compounds, such as:

Tramadol hydrochloride: Both compounds have analgesic properties, but tramadol hydrochloride is more widely used in clinical settings.

4-Dimethylaminophenol: This compound is used as an antidote for cyanide poisoning and has a different mechanism of action compared to this compound.

Actividad Biológica

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride, a compound with the molecular formula C₁₄H₂₄ClNO, is primarily recognized for its role as an impurity in tapentadol, a medication used for pain management. This compound exhibits various biological activities that are significant for its pharmaceutical applications. Herein, we explore its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a phenolic structure substituted with a dimethylamino group and a branched alkyl chain. Its unique structure contributes to its pharmacological profile, particularly in analgesic and central nervous system (CNS) activities.

Biological Activities

Research indicates that this compound demonstrates several biological activities:

- Analgesic Properties : As an impurity of tapentadol, it may share similar pain-relieving effects. Studies suggest that compounds with similar structures often exhibit analgesic properties due to their interaction with opioid receptors.

- CNS Activity : The presence of the dimethylamino group suggests potential CNS activity, which is critical for evaluating its safety and efficacy in therapeutic applications.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Tapentadol | Phenolic structure with a similar amine | Strong analgesic properties |

| 3-(1-Pyrrolidinyl)-2-methylphenol | Contains a pyrrolidine instead of dimethylamine | Different CNS activity profile |

| 4-(Dimethylamino)-2-methylphenol | Dimethylamino group on para position | Varying potency as an analgesic |

The unique combination of the dimethylamino group and the branched alkyl chain in this compound enhances its specific pharmacological profile compared to other related compounds.

Synthesis and Analytical Methods

The synthesis of this compound typically involves multi-step organic reactions aimed at achieving high purity suitable for pharmaceutical applications. Common methods include:

- Alkylation Reactions : Involving the introduction of the branched alkyl chain.

- Nucleophilic Substitution : To attach the dimethylamino group to the phenolic structure.

These synthetic pathways are crucial for modifying the compound for specific applications or enhancing its biological activity.

Case Studies and Research Findings

Several studies have evaluated the pharmacokinetics and pharmacodynamics of this compound:

- Pharmacokinetics : Investigations focus on absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for understanding how the compound behaves in biological systems.

- Pharmacodynamics : Studies assess how the compound interacts with biological targets, particularly focusing on receptor binding affinities and subsequent physiological effects.

These investigations are vital for ensuring patient safety and therapeutic effectiveness when utilized in clinical settings.

Propiedades

IUPAC Name |

3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELFLGGRLLOERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.